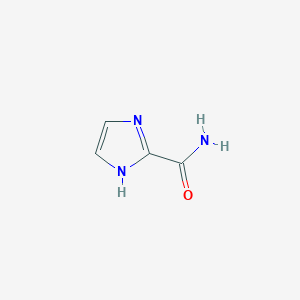

1H-Imidazole-2-carboxamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1H-imidazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3(8)4-6-1-2-7-4/h1-2H,(H2,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIZONYLXCOHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936431 | |

| Record name | 1H-Imidazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16093-82-6, 80658-49-7 | |

| Record name | 1H-Imidazole-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016093826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazolecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080658497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for 1H-Imidazole-2-carboxamide and its Derivatives

The construction of the this compound core and its analogs is achieved through a variety of sophisticated synthetic strategies, ranging from multi-step sequences to metal-catalyzed approaches.

Multi-step Reaction Sequences

Multi-step reactions, often involving condensation, substitution, and cyclization, are fundamental to the synthesis of this compound derivatives. ontosight.ai A common approach begins with the formation of the imidazole (B134444) ring from appropriate precursors, followed by the introduction of the carboxamide group. evitachem.com For instance, the synthesis of 1-Methyl-1H-imidazole-2-carboxamide can be achieved by methylating imidazole and then introducing the carboxamide functionality. evitachem.com Another example involves the reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethanol (B145695) (metronidazole) with thionyl chloride to yield 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole, which can be further modified. derpharmachemica.com A synthetic route to 1-H-imidazole-2-carboxamide with a functionalized alkyl chain at the 4(5) position has also been developed for attachment to electrodes. researchgate.net

The synthesis of 1H-Imidazole-2-carboxylic acid, a precursor to the carboxamide, can be achieved by oxidizing imidazole-2-carboxaldehyde with hydrogen peroxide in water. chemicalbook.com The synthesis of imidazole-2-carboxaldehyde itself can be accomplished through various routes, including the oxidation of the corresponding carbinol or the cyclization of N-(2,2-diethoxyethyl)-2,2-diethoxyacetamidine. orgsyn.org

A general method for synthesizing N-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide involves the initial cyclization to form the imidazole structure, followed by the introduction of the fluorophenyl group and finally, the formation of the carboxamide. evitachem.com

Solid-Phase Synthesis Techniques

Solid-phase synthesis has emerged as a powerful technique for the efficient production of polyamide libraries containing imidazole and pyrrole (B145914) amino acids. caltech.edugoogle.com This methodology allows for high stepwise coupling yields (>99%) and the generation of significant quantities of polyamides. google.com The process typically involves the use of a Boc-β-alanine-Pam-resin and coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and hydroxybenzotriazole (B1436442) (HOBt). caltech.edu A standard protocol for the manual solid-phase synthesis of pyrrole-imidazole polyamides includes steps for deprotection, washing, coupling, and final washing. caltech.edu A fully automated solid-phase strategy has also been developed for hairpin pyrrole-imidazole polyamides, utilizing triphosgene (B27547) as a coupling agent. researchgate.net

Table 1: Standard Protocol for Manual Solid-Phase Synthesis of Pyrrole-Imidazole Polyamides caltech.edu

| Step | Reagents/Solvents | Time/Mode |

| Deprotect | 80% TFA/DCM, 0.5 M PhSH | 1 min shake, 30 s flow, 20 min shake |

| Wash | DCM | 1 min flow |

| Wash | DMF | 30 s flow |

| Couple | OBt ester, DIEA | 45 min shake |

| Wash | DMF | 2 x 30 s flow |

| Wash | DCM | 30 s flow |

| Data sourced from Google Search results. |

Regioselective Synthesis Strategies

Regioselectivity is crucial in the synthesis of specifically substituted imidazoles. A notable example is the regiocontrolled synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. acs.orgnih.govresearchgate.net This method utilizes diaminomaleonitrile-based imines containing hydroxyphenyl substituents reacting with various aromatic aldehydes. nih.govresearchgate.net Computational studies have shown that the 2-hydroxyaryl group on the imine directs the reaction pathway towards the formation of imidazole derivatives by promoting an intramolecular hydrogen atom shift. acs.orgnih.govresearchgate.net In contrast, imines with 3-hydroxy or 4-hydroxy substituents lead to the formation of pyrazines. nih.gov This highlights the critical role of the substituent position in controlling the reaction's outcome.

Another strategy involves the regioselective arylation of all three C-H bonds of the imidazole core, enabled by the use of a SEM (2-(trimethylsilyl)ethoxymethyl) protecting group. nih.govacs.org This approach allows for the sequential and selective functionalization at the C5, C2, and C4 positions. nih.govacs.org

Metal-Catalyzed Approaches in Imidazole Synthesis

Metal-catalyzed reactions have become indispensable for the synthesis of imidazoles, offering efficient and selective routes to a wide range of derivatives. mdpi.com Iron catalysts, for example, have been used to promote the reaction between amidoximes and enones to afford imidazoles in good to excellent yields. rsc.org An iron-catalyzed [3 + 2] annulation of oxime acetates with vinyl azides provides a novel method for synthesizing 2H-imidazoles under mild, redox-neutral conditions. acs.org

Palladium catalysis is widely employed for C-H functionalization of the imidazole ring. nih.govacs.org Palladium-catalyzed isocyanide insertion reactions have been developed for the C(sp2)–H functionalization of imidazole at the C2- and C4-positions, leading to the formation of fused imidazole derivatives. acs.org Furthermore, nickel-catalyzed cyclization of amido-nitriles has been reported for the synthesis of disubstituted imidazoles. rsc.org

Table 2: Examples of Metal-Catalyzed Imidazole Synthesis

| Catalyst | Reactants | Product Type | Reference |

| Iron | Amidoximes, Enones | NH-imidazoles with a ketone at C4 | rsc.org |

| Iron | Oxime acetates, Vinyl azides | 2,4-substituted 2H-imidazoles | acs.org |

| Palladium | SEM-imidazoles, Aryl halides | C5- and C2-arylated imidazoles | nih.govacs.org |

| Palladium | Imidazoles, Isocyanides | Fused imidazole derivatives | acs.org |

| Nickel | Amido-nitriles | 2,4-disubstituted NH-imidazoles | rsc.org |

| Data sourced from Google Search results. |

Derivatization of the this compound Core

The versatility of the this compound core allows for extensive derivatization at both the imidazole ring and the carboxamide group, enabling the fine-tuning of its properties for various applications. evitachem.comresearchgate.net

Modification at the Imidazole Ring (e.g., N1-substitution, C4/C5 functionalization)

Modifications at the imidazole ring, particularly at the N1, C4, and C5 positions, are key strategies for creating diverse libraries of imidazole-based compounds. researchgate.net

N1-Substitution: The nitrogen at the N1 position of the imidazole ring is a common site for substitution. researchgate.net For example, 1-Methyl-1H-imidazole-2-carboxamide is synthesized through methylation of the imidazole nitrogen. evitachem.com Alkylation of ethyl 1H-imidazole-2-carboxylate with p-chlorobenzylchloride is a key step in the synthesis of certain indole-2-carboxamide inhibitors. nih.gov The nature of the N1-substituent can significantly impact the biological activity of the resulting compound. researchgate.net

C4/C5 Functionalization: The C4 and C5 positions of the imidazole ring offer further opportunities for derivatization. The synthesis of 2,4-1H-imidazole carboxamides has been achieved through a targeted library approach starting from a diester intermediate, allowing for stepwise derivatization. nih.gov A method for the regiocontrolled synthesis of a variety of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has been reported. acs.org Furthermore, palladium-catalyzed isocyanide insertion allows for functionalization at the C4-position of the imidazole ring. acs.org

The synthesis of 4(5)-substituted 1-H-imidazole-2-carboxamides with a short ω-functionalized alkyl chain has been developed, demonstrating the feasibility of introducing specific functionalities at these positions. researchgate.net

Modification of the Carboxamide Group

The carboxamide moiety of this compound is a key site for chemical modification, enabling the synthesis of a diverse range of derivatives. These modifications can alter the compound's physical, chemical, and biological properties.

One common modification is the formation of N-substituted carboxamides . This can be achieved through the reaction of the corresponding imidazole-2-carboxylic acid with a primary or secondary amine using a coupling agent. For instance, various N-substituted imidazole derivatives have been synthesized by reacting the ester of imidazole with different amines. nih.gov Another approach involves the acylation of amines with imidazole-2-carbonyl chlorides, which are themselves generated from the corresponding carboxylic acid using reagents like thionyl chloride or phosphorus oxychloride. acs.orggrowingscience.com The reactivity of the carboxamide nitrogen can also be exploited. For example, N-acylation can lead to the formation of N-acyl imidazoles, which are reactive intermediates in their own right. iitk.ac.in

The conversion of the carboxamide group into other functional groups is also a valuable transformation. For example, reaction with hydrazine (B178648) hydrate (B1144303) can convert the carboxamide or its corresponding ester into 1H-imidazole-2-carbohydrazide . nih.govrsc.org These hydrazides are versatile intermediates that can be further reacted with aldehydes or ketones to form hydrazones, or with isothiocyanates to yield thiosemicarbazides, significantly expanding the chemical space of accessible derivatives. researchgate.netresearchgate.net

Furthermore, the amide can undergo reactions with various electrophiles. While direct alkylation on the amide nitrogen can be challenging, reactions can be directed to the imidazole ring nitrogens, which in turn influences the properties of the carboxamide group. thieme-connect.de

The following table summarizes some key modifications of the carboxamide group:

| Modification Type | Reagents and Conditions | Resulting Functional Group | Reference |

| N-Alkylation/Arylation | Amine, Coupling Agent (e.g., DCC, EDCl) | N-Substituted Carboxamide | nih.gov |

| Hydrazinolysis | Hydrazine Hydrate | Carbohydrazide | nih.govrsc.org |

| Hydrazone Formation | Carbohydrazide, Aldehyde/Ketone | Hydrazone | researchgate.net |

| Thiosemicarbazide Formation | Carbohydrazide, Isothiocyanate | Thiosemicarbazide | researchgate.net |

Formation of Hybrid Structures (e.g., imidazole-pyrimidine conjugates, imidazole-thiazole conjugates)

The conjugation of this compound with other heterocyclic systems is a prominent strategy to create hybrid molecules with potentially enhanced or novel properties. Imidazole-pyrimidine and imidazole-thiazole conjugates are of particular interest.

Imidazole-pyrimidine conjugates have been synthesized through various methods. One approach involves the reaction of 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides, which can lead to the formation of imidazo[1,2-a]pyrimidine (B1208166) derivatives. researchgate.net The reaction mechanism is thought to proceed through a series of steps including Michael addition, imine-enamine tautomerization, and subsequent N-cyclization. rsc.org Another strategy involves the condensation of 2-aminopyrimidine (B69317) with α-haloketones, a classic method for constructing the imidazo[1,2-a]pyrimidine core, which can then be further functionalized to include a carboxamide group. growingscience.com The synthesis of purine (B94841) derivatives, which contain a pyrimidine (B1678525) ring fused to an imidazole, can also be achieved from imidazole precursors. acs.org

Imidazole-thiazole conjugates are also accessible through several synthetic routes. A common method involves the reaction of a thiourea (B124793) derivative of an imidazole with an α-haloketone or a related electrophile. nih.gov For example, 2-(2-(3-(1H-imidazol-1-yl)benzylidene)hydrazineyl)-4-(substituted phenyl)thiazole derivatives can be synthesized in a one-pot reaction using 3-(1H-imidazol-1-yl)benzaldehyde as a starting material in a green, biodegradable solvent like PEG-400. researchgate.net Another approach involves the reaction of an imidazole-containing carbothioamide with a hydrazonoyl chloride, which proceeds via nucleophilic substitution followed by cyclization to form the thiazole (B1198619) ring. nih.gov The use of ionic liquids as catalysts has also been reported to facilitate the synthesis of imidazole-thiazole conjugates. tandfonline.com

The table below outlines representative synthetic approaches for these hybrid structures:

| Hybrid Structure | Synthetic Approach | Key Reagents | Reference |

| Imidazole-Pyrimidine | Reaction of 2-aminoimidazole with N-substituted maleimides | 2-Aminoimidazole, N-substituted maleimide | researchgate.net |

| Imidazole-Pyrimidine | Condensation of 2-aminopyrimidine with α-haloketones | 2-Aminopyrimidine, α-haloketone | growingscience.com |

| Imidazole-Thiazole | Reaction of an imidazole-thiourea with an α-haloketone | Imidazole-thiourea derivative, α-haloketone | nih.gov |

| Imidazole-Thiazole | One-pot reaction in PEG-400 | 3-(1H-imidazol-1-yl)benzaldehyde, thiosemicarbazide, substituted acetophenone | researchgate.net |

Mechanistic Studies of Synthetic Pathways

Understanding the mechanisms of the synthetic pathways leading to and involving this compound is fundamental for optimizing reaction conditions and predicting product outcomes. Key areas of study include intramolecular processes and the role of catalysts and reagents.

Intramolecular Mechanisms (e.g., tautomerization, proton transfer)

The this compound molecule exhibits interesting intramolecular dynamics, primarily related to tautomerization and proton transfer. The imidazole ring itself can exist in two prototropic tautomeric forms due to the migration of the N-H proton between the two ring nitrogen atoms. researchgate.netnih.gov Density functional theory (DFT) calculations and NMR studies have confirmed the existence of these tautomers in solution. nih.govasu.edu

A particularly noteworthy proposed mechanism involves an intramolecular proton transfer facilitated by the 2-carboxamide (B11827560) group. asu.edu In this process, the amide group acts as a proton shuttle. The N-H proton of the imidazole ring is thought to first migrate to the carbonyl oxygen of the carboxamide. Subsequently, the protonated amide group rotates around the C-C bond connecting it to the imidazole ring, and then delivers the proton to the other imidazole nitrogen. asu.edu This intramolecular pathway is believed to play a significant role in the tautomerization process, especially in non-protic solvents where intermolecular proton exchange is less favorable. nih.gov The rate of this tautomerization has been observed to decrease with increasing size of N-substituents on the carboxamide group, which supports the involvement of the amide in the proton transfer mechanism. nih.gov

Computational studies have also shed light on the conformational preferences of the molecule. The trans conformation, where the N-H of the imidazole is oriented away from the NH2 of the carboxamide, is generally favored. asu.edu

Role of Catalysts and Reagents

The synthesis of this compound and its derivatives often relies on the strategic use of various catalysts and reagents to promote specific transformations.

In the synthesis of the imidazole ring itself, copper catalysts have been widely employed. Copper salts, such as Cu(OTf)2 and CuCl2, can act as Lewis acids to activate substrates and facilitate cyclization reactions. organic-chemistry.orgacs.org For example, copper-catalyzed reactions of α,β-unsaturated ketoximes with amines can yield imidazoles. organic-chemistry.org The mechanism often involves the formation of a copper-coordinated intermediate, which enhances the electrophilicity of the substrates and promotes C-N bond formation. organic-chemistry.orgbeilstein-journals.org

Iodine has also emerged as a versatile catalyst in imidazole synthesis. It can function as a mild Lewis acid, activating carbonyl groups towards nucleophilic attack. researchgate.net In some reactions, iodine is believed to participate in oxidative C-N bond formation. nih.gov For instance, an iodine-catalyzed aerobic oxidative coupling of amidines and chalcones has been developed to produce tetrasubstituted imidazoles. organic-chemistry.org The proposed mechanism involves iodine-mediated activation of the substrates and the use of molecular oxygen as the terminal oxidant. organic-chemistry.org

Phosphorus oxychloride (POCl3) is a key reagent, particularly in the modification of the carboxamide group. It is commonly used to convert carboxylic acids into the corresponding acyl chlorides, which are highly reactive intermediates for the synthesis of amides and esters. growingscience.comiitk.ac.in The mechanism involves the activation of the carboxylic acid by POCl3 to form a reactive phosphoryl ester intermediate, which is then readily attacked by a nucleophile like an amine. rsc.orgresearchgate.net POCl3 can also be used as a dehydrating agent in the conversion of amides to nitriles. acs.org

Other important reagents include 4-(dimethylamino)pyridine (DMAP) , which is often used as a catalyst in acylation reactions, and cyanogen bromide , which can be used to introduce a cyano group at the 2-position of the imidazole ring, a precursor to the carboxamide group. asu.edu

The following table highlights the roles of some key catalysts and reagents:

| Catalyst/Reagent | Role | Example Reaction | Reference |

| Copper Salts (e.g., Cu(OTf)2) | Lewis Acid Catalyst | Synthesis of trisubstituted imidazoles from chalcones and benzylamines | acs.org |

| Iodine (I2) | Lewis Acid/Oxidant | Synthesis of substituted imidazoles from α-hydroxy ketones and amines | nih.gov |

| Phosphorus Oxychloride (POCl3) | Activating/Dehydrating Agent | Conversion of carboxylic acids to acyl chlorides for amide synthesis | growingscience.comrsc.orgresearchgate.net |

| 4-(Dimethylamino)pyridine (DMAP) | Acylation Catalyst | Used in conjunction with POCl3 for ester and amide synthesis | rsc.org |

| Cyanogen Bromide | Cyanating Agent | Introduction of a cyano group at the 2-position of imidazole | asu.edu |

Systematic Exploration of Substituent Effects on Biological Activity

SAR studies have been instrumental in understanding how different substituents on the this compound core influence its biological effects. nih.govresearchgate.netnih.gov These studies have revealed that even minor chemical modifications can lead to significant changes in potency and selectivity. nih.gov

For instance, in the development of inhibitors for metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to antibiotics, the substitution at the 1-position of the imidazole ring was found to be crucial for potent inhibition. nih.govresearchgate.net Appropriate substituents at this position were shown to engage in key interactions with flexible active site loops of the enzyme. nih.govresearchgate.net Similarly, in the pursuit of anti-obesity agents targeting the cholecystokinin (B1591339) 1 receptor (CCK1R), the optimization of 1,2-diarylimidazole piperazine (B1678402) carboxamides with polar side chains led to the discovery of highly potent agonists. nih.gov

Furthermore, the exploration of substituents in the hydrophobic pocket of poly (ADP-ribose) polymerases (PARP)-1 has shown that the introduction of electronegative groups, such as a furan (B31954) ring or halogen atoms, can enhance inhibitory activity. nih.gov This systematic approach of varying substituents and assessing the resulting biological activity provides a roadmap for designing more effective therapeutic agents.

Rational Design of this compound Derivatives

The insights gained from SAR studies have fueled the rational design of novel this compound derivatives with improved therapeutic profiles. nih.govresearchgate.netrcsb.org This approach involves a more targeted strategy, utilizing structural information and computational tools to guide the design of new molecules.

A key aspect of rational design is structure-guided optimization, which relies on the three-dimensional structure of the target protein to design inhibitors that fit precisely into the active site. nih.govresearchgate.netrcsb.orgnih.gov X-ray crystallography has been a pivotal technique in this endeavor, providing detailed snapshots of how this compound derivatives bind to their targets. nih.govrcsb.orgnih.gov

For example, in the development of Axl kinase inhibitors, a mutated kinase homolog, Mer(I650M), was used as a crystallographic surrogate to guide the optimization of a novel this compound chemotype. nih.gov This iterative process of analyzing crystal structures and modifying the inhibitor led to the development of a selective and potent Axl inhibitor. nih.gov Similarly, the structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives as MBL inhibitors involved considering how to engage with the active-site flexible loops and improve penetration into Gram-negative bacteria. nih.govrcsb.org

Pharmacophore modeling is another powerful tool in rational drug design, focusing on the essential three-dimensional arrangement of functional groups required for biological activity. nih.govresearchgate.netnih.gov Once a pharmacophore is identified, it can be used to design new molecules that retain these key features while possessing improved properties.

In the context of MBL inhibitors, 1H-imidazole-2-carboxylic acid was identified as a core metal-binding pharmacophore (MBP). researchgate.netnih.gov SAR analyses revealed that replacing this core with other structurally similar MBPs, with the exception of thiazole-4-carboxylic acid, resulted in decreased MBL inhibition. nih.gov This highlights the critical role of the imidazole-2-carboxylic acid moiety in binding to the metal ions in the enzyme's active site. Further studies on PARP-1 inhibitors used molecular docking to understand the binding mode of a potent derivative, revealing that the formation of hydrogen bonds is essential for its inhibitory activity. nih.gov This information can be used to further refine the pharmacophore model and design even more potent inhibitors.

Computational Approaches in SAR and Molecular Design

Computational methods have become indispensable in modern drug discovery, providing valuable insights into SAR and guiding the molecular design process. nih.govresearchgate.netnih.gov These approaches range from molecular docking simulations to sophisticated quantum mechanical calculations.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.govevitachem.comresearchgate.net This method is widely used to screen virtual libraries of compounds and to understand the binding modes of potential inhibitors.

In the study of benzimidazole (B57391) derivatives as anti-inflammatory agents, molecular docking has been used to show how these compounds can effectively bind to the active sites of target enzymes. evitachem.com Similarly, for potential anti-TB agents, molecular docking and molecular dynamics simulations suggested that a benzo[d]imidazole-2-carboxamide derivative could target the M. tuberculosis FtsZ protein. nih.gov These simulations provide a virtual representation of the drug-target interaction, allowing researchers to prioritize compounds for synthesis and biological testing.

Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure of molecules. nih.govasu.edu DFT calculations can provide valuable information about a molecule's geometry, electronic properties, and reactivity, which can be correlated with its biological activity. nih.govasu.edumdpi.com

For instance, DFT studies on 4(5)-substituted 1-H-imidazole-2-carboxamide indicated the existence of prototropic tautomers and provided insights into their molecular structures. nih.govasu.edu These calculations also helped to understand the molecule's HOMO-LUMO gap, which is related to its charge transfer capabilities. nih.gov In another study, DFT calculations were used to explore the electronic characters and molecular geometry of a novel imidazole derivative with antifungal potential. mdpi.com By providing a deeper understanding of the intrinsic properties of these molecules, DFT calculations complement experimental data and contribute to a more comprehensive understanding of their structure-activity relationships.

Data Tables

Table 1: Selected this compound Derivatives and their Biological Activities

| Compound | Target | Biological Activity | Reference |

| 55 | VIM-2 MBL | Potent synergistic antibacterial activity with meropenem (B701) | nih.govresearchgate.net |

| Isopropyl carboxamide 40 | CCK1R | Sub-nanomolar functional and binding activity (agonist) | nih.gov |

| Compound 21 | Axl kinase | Selective and potent inhibitor | nih.gov |

| Compound 14p | PARP-1 | IC50 = 0.023 μM | nih.gov |

| Compound 28 | VIM-2 and VIM-5 MBLs | IC50 = 0.018 µM | researchgate.netnih.gov |

Table 2: Computational Data for Selected this compound Derivatives

| Compound | Computational Method | Key Finding | Reference |

| 5c | DFT (B3LYP/6-311++G**) | Studied molecular structures of two prototropic tautomers | nih.govasu.edu |

| 1o | Molecular Docking & MD | Suggested M. tuberculosis FtsZ as a possible target | nih.gov |

| (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide | DFT | Explored electronic characters and molecular geometry | mdpi.com |

| 1H-Imidazole-2-carboxylic acid and Histidine-Based Mixed-Ligand Complexes | Molecular Docking | Revealed strong binding interactions with target proteins | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design

Molecular Design

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules over time, providing critical insights into the stability of ligand-receptor complexes, conformational changes, and the nature of intermolecular interactions. For derivatives of 1H-imidazole-2-carboxamide, MD simulations have been instrumental in validating docking poses, understanding binding stability, and elucidating the molecular basis of their biological activity.

In the context of antiviral research, MD simulations have been employed to assess the stability of imidazole (B134444) derivatives targeting the main protease (Mpro) of SARS-CoV-2. mdpi.com A 100 ns simulation confirmed the stability of the complex formed between an imidazole derivative and the COVID-19 protein, indicating a stable conformation and binding pattern. tandfonline.com Specifically, simulations were conducted on the most promising docked compounds to evaluate the steadiness of the ligand-protein complex. mdpi.com These studies revealed that imidazole derivatives could maintain stable interactions with key catalytic residues of Mpro, such as HIS A:41 and CYS A:145. mdpi.com

Similarly, MD simulations were crucial in rationalizing the structure-activity relationship (SAR) of 1H-imidazole-2,5-dicarboxamide derivatives designed as peptidomimetics to inhibit the Hepatitis C Virus (HCV) NS3/4A protease. mdpi.com Simulations were performed to compare the binding modes of an active compound, MOC-24, and its inactive analog, MOC-26. mdpi.com The results from these simulations helped to explain the observed differences in their biological activities, providing a dynamic understanding of their interaction with the NS3 protein. mdpi.com In another study, MD simulations were used to explore the potential targets for 1H-benzo[d]imidazole-5-carboxamide derivatives showing activity against Yellow Fever Virus (YFV) and Zika Virus (ZIKV), and to investigate their binding modes. ekb.eg

The application of MD simulations extends to antibacterial drug discovery. The interaction of benzo[d]imidazole-2-carboxamide derivatives with the bacterial cell division protein FtsZ has been investigated using MD simulations. nih.gov These simulations suggested that Mycobacterium tuberculosis FtsZ is a possible target for the compound's antitubercular activity by analyzing the stability of the ligand-protein complex. nih.gov

MD simulations have also been used to understand the fundamental mechanics of molecular recognition. For instance, simulations combining classical molecular dynamics with quantum mechanics have been used to study 4(5)-(2-mercaptoethyl)-1H-imidazole-2-carboxamide, a molecule designed as an adaptor to trap DNA bases in a tunnel junction for sequencing. researchgate.net These simulations provide detailed information on how hydrogen bonds mediate transport and stabilize molecular conformations, which would be difficult to obtain from measurements alone. researchgate.net Furthermore, MD simulations have been augmented with machine learning to reveal insights into the binding of 1H-imidazole-4-carboxamide analogs to the ZTP riboswitch. nih.govbiorxiv.org These simulations identified two metastable states for the bound conformation of certain compounds and observed shifts in the hydrogen bonding interactions, which helped to explain a disconnect between ligand affinity and biological activation. nih.govbiorxiv.org

Interactive Data Tables

Table 1: Binding Affinities of Imidazole Derivatives Against SARS-CoV-2 Main Protease (Mpro)

| Compound Class | Compound ID | Binding Affinity (ΔG, kcal/mol) | Reference |

| Imidazole–methanone | C10 | -9.2 | mdpi.com |

| Imidazole–methanone | C11 | -8.9 | mdpi.com |

| Imidazole–methanone | C12 | -8.9 | mdpi.com |

| Imidazole–methanone | C13 | -8.2 | mdpi.com |

| Thiophenyl–imidazole | C1 | -8.2 | mdpi.com |

| Pyridyl–imidazole | C5 | -8.3 | mdpi.com |

| Quinoline–imidazole | C14 | -7.7 | mdpi.com |

Table 2: Activity of Imidazole-2,5-dicarboxamide Derivatives Against HCV NS3/4A Protease

| Compound ID | Compound Name | Activity | IC₅₀ (µM) | Reference |

| MOC-24 | N⁵-(4-guanidinobutyl)-N²-(n-hexyl)-1H-imidazole-2,5-dicarboxamide | Active | 1.9 ± 0.12 | mdpi.com |

| MOC-26 | Not specified in text | Inactive | - | mdpi.com |

Table 3: Antiviral Activity of 1H-benzo[d]imidazole-5-carboxamide Derivative

| Compound ID | Virus Target | Activity (EC₅₀, µM) | Reference |

| VIId | Yellow Fever Virus (YFV) | 1.7 ± 0.8 | ekb.eg |

| VIId | Zika Virus (ZIKV) | 4.5 ± 2.1 | ekb.eg |

Mechanisms of Biological Action

Enzyme Inhibition by 1H-Imidazole-2-carboxamide Derivatives

Derivatives of this compound have emerged as a versatile scaffold for the design of potent enzyme inhibitors targeting a range of pathologies. Their mechanism of action often involves direct interaction with the enzyme's active site, disrupting its catalytic function.

Many this compound derivatives function as competitive inhibitors. evitachem.com This mechanism involves the inhibitor molecule binding to the active site of an enzyme, the same site to which the natural substrate would normally bind. This binding is often reversible and is characterized by the inhibitor mimicking structural or electronic features of the substrate. For instance, 1-Methyl-1H-imidazole-2-carboxamide is suggested to act as a competitive inhibitor for enzymes that process imidazole-containing substrates. evitachem.com In the case of kinase inhibition, such as with TAK1, imidazole (B134444) carboxamides can act as type I ATP hinge-binding inhibitors, directly competing with ATP for its binding site. nih.govresearchgate.net The imidazole core is crucial, often forming key hydrogen bond interactions with the hinge region of the kinase, which is essential for its inhibitory activity. nih.gov

Research has identified several key enzymes that are effectively targeted by this compound derivatives. The structural versatility of the imidazole scaffold allows for its adaptation to the unique topographies of various enzyme active sites.

Metallo-β-lactamases (MBLs): In the fight against antibiotic resistance, 1H-imidazole-2-carboxylic acid has been identified as a core metal-binding pharmacophore (MBP) for inhibiting Ambler subclass B1 MBLs, such as VIM-1, VIM-2, and NDM-1. researchgate.netnih.govresearchgate.net These enzymes are responsible for the hydrolysis of a broad range of β-lactam antibiotics. researchgate.net Derivatives of 1H-imidazole-2-carboxylic acid act as inhibitors by chelating the zinc ions essential for the enzyme's catalytic activity. researchgate.net Structure-activity relationship (SAR) studies have led to the development of potent inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range for VIM-2. nih.govresearchgate.net For example, compound 28 (a derivative) showed an IC₅₀ of 0.018 µM for both VIM-2 and VIM-5. nih.govresearchgate.net

Transforming Growth Factor β-activated Kinase 1 (TAK1): 2,4-1H-imidazole carboxamides have been discovered as novel, potent, and selective inhibitors of TAK1, a key kinase in inflammatory and oncological signaling pathways. nih.govresearchgate.netnih.gov These compounds bind to the kinase hinge region in a type-I fashion. nih.gov X-ray crystallography has revealed a distinct binding mode where the imidazole and its adjacent carbonyl group act as a donor-acceptor pair with the backbone of Ala107 in the hinge region. nih.govacs.org Optimization of this scaffold has yielded inhibitors with significant biochemical potency. nih.gov

Lipoxygenase (LOX): Imidazole derivatives have shown promise as inhibitors of lipoxygenase enzymes, which are involved in inflammatory responses. For example, 1-(4-Methoxyphenyl)-1H-imidazole can inhibit ALOX15. A specific derivative, 4-[5-fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (10, CJ-13,454) , was developed as an orally active 5-LO inhibitor. nih.gov

Phosphodiesterases (PDEs): Certain imidazole derivatives are known to inhibit phosphodiesterases, enzymes that regulate the levels of cyclic nucleotides like cAMP. For instance, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, which are structurally related to imidazole carboxamides, were identified as potent and selective inhibitors of PDE4B. nih.gov Theoretical studies have also suggested that various imidazole derivatives could potentially inhibit phosphodiesterase-3. biointerfaceresearch.com

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator of insulin (B600854) signaling, making it a target for type 2 diabetes treatment. nih.govnih.gov While many studied inhibitors feature a benzimidazole (B57391) nucleus, the findings highlight the importance of the core heterocyclic structure for inhibition. nih.gov Kinetic studies have shown that some benzimidazole derivatives act as mixed-type inhibitors, interacting with residues at a secondary, allosteric binding site, which could inform the design of more selective 1H-imidazole-based inhibitors. nih.govresearchgate.net

Topoisomerase I: Benzimidazole derivatives have been identified as potential anticancer agents that target human topoisomerase I (Hu Topo I). acs.org Molecular docking studies suggest these compounds interact with the Hu Topo I-DNA complex, comparable to the standard inhibitor camptothecin (B557342). acs.org

Table 1: Enzyme Inhibition by this compound and Related Derivatives

| Enzyme Target | Derivative Scaffold | Inhibition Mechanism | Potency (IC₅₀/Kᵢ) |

|---|---|---|---|

| Metallo-β-lactamases (VIM-2, VIM-5) | 1H-Imidazole-2-carboxylic acid | Metal-binding pharmacophore, zinc chelation | 0.018 µM (Compound 28) nih.govresearchgate.net |

| TAK1 | 2,4-1H-Imidazole carboxamide | Type-I ATP competitive, hinge binding | 1.3 µM (Compound 7); 55 nM (Kd, Compound 22) nih.gov |

| 5-Lipoxygenase (5-LO) | Imidazole derivative (CJ-13,454) | Active site inhibition | ED₅₀ = 4-9 mg/kg (in vivo) nih.gov |

| Phosphodiesterase 4B (PDE4B) | 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide | Active site inhibition | 0.48 µM (Compound 7) nih.gov |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Benzimidazole derivatives | Mixed-type inhibition, allosteric site binding | Kᵢ = 4.2 µM, 5.2 µM nih.gov |

| Topoisomerase I | 1H-Benzo[d]imidazole | DNA relaxation inhibition | 16 µM (Compound 12b) acs.org |

The binding of this compound inhibitors to an enzyme's active site directly obstructs the binding of the natural substrate, thereby blocking the catalytic reaction. In the case of MBLs, the imidazole derivative engages with flexible loops in the active site and chelates the catalytic zinc ions, preventing the hydrolysis of β-lactam antibiotics. researchgate.netnih.gov For TAK1, the inhibitor occupies the ATP-binding pocket and forms hydrogen bonds with the hinge region, which prevents the conformational changes necessary for kinase activity and the phosphorylation of its substrates. nih.gov This interference with catalytic function is the fundamental basis for the therapeutic effects observed with these compounds.

Receptor Binding and Modulation of Signaling Pathways

Beyond direct enzyme inhibition, this compound derivatives can exert their biological effects by binding to cell surface or intracellular receptors, thereby modulating downstream signaling cascades.

A notable example of receptor interaction is the binding of imidazole carboxamide derivatives to cannabinoid receptors. A series of fluorinated 1-aryl-imidazole-4-yl-carboxamides have been synthesized and shown to be highly potent and selective ligands for the cannabinoid type 2 (CB2) receptor. nih.gov One compound from this series was identified as one of the most potent and selective CB2 receptor ligands discovered, with a Ki value of 0.29 nM. nih.gov Additionally, the compound JNJ-28312141 , which has a this compound core, was developed as a receptor inhibitor for inflammatory conditions. drugbank.com

The interaction of this compound derivatives with enzymes and receptors can have significant downstream consequences on intracellular signaling pathways, particularly those involving cyclic adenosine (B11128) monophosphate (cAMP) levels and protein phosphorylation states.

Cyclic Adenosine Monophosphate (cAMP) Levels: Inhibition of phosphodiesterases (like PDE3 or PDE4) by imidazole derivatives leads to an increase in intracellular cAMP levels, as PDEs are responsible for its degradation. nih.govarvojournals.org Conversely, activation of other pathways can indirectly reduce cAMP. For instance, the AMPK activator 5-aminoimidazole-4-carboxamide riboside (AICAR) , a related imidazole compound, has been shown to decrease cAMP turnover in cardiomyocytes, partly by down-regulating the expression of adenylyl cyclase 5 (AC5), the enzyme that synthesizes cAMP. plos.org This demonstrates a crosstalk between the AMPK and β-adrenergic/cAMP signaling pathways. plos.org

Phosphorylation States: The modulation of kinase and phosphatase activity directly impacts the phosphorylation state of numerous cellular proteins. Inhibition of TAK1 by imidazole carboxamides blocks the downstream phosphorylation of MAP2K family members and IKK kinases, which in turn prevents the activation of p38, JNK, and the transcription factor NF-κB. nih.gov This disrupts pro-survival and pro-inflammatory signaling. nih.gov Similarly, inhibition of PTP1B prevents the dephosphorylation of the insulin receptor and its substrates, thereby enhancing insulin signaling. nih.gov Furthermore, elevated cAMP levels can activate Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, affecting processes from gene expression to metabolism. arvojournals.orgscispace.comresearchgate.net For example, cAMP-elevating agents can induce the PKA-dependent phosphorylation of SIK2, a kinase in the AMPK family. scispace.com

Table 2: Modulation of Signaling Pathways by Imidazole Derivatives

| Pathway | Modulating Compound Type | Effect | Key Proteins Involved |

|---|---|---|---|

| cAMP/PKA Signaling | PDE Inhibitors (e.g., Rolipram) | Increased cAMP, PKA activation | PDE, Adenylyl Cyclase, PKA nih.govarvojournals.org |

| AMPK Signaling | AICAR (related imidazole) | AMPK activation, decreased cAMP | AMPK, Adenylyl Cyclase 5 plos.org |

| TAK1/NF-κB Signaling | 2,4-1H-Imidazole carboxamides | Inhibition of phosphorylation cascade | TAK1, MKKs, IKK, NF-κB nih.gov |

| Insulin Signaling | PTP1B Inhibitors | Enhanced phosphorylation | PTP1B, Insulin Receptor, IRS nih.gov |

Interactions with Nucleic Acids

The ability of this compound derivatives to interact with DNA and RNA is a key aspect of their biological function. These interactions can disrupt the normal processes of genetic information transfer and expression.

Binding to DNA and RNA

Research has demonstrated that this compound and its analogues can bind to both DNA and RNA. researchgate.netontosight.ai The imidazole ring, a core component of the molecule, can interact with enzymes and receptors, thereby modulating their activity. The presence of specific functional groups, such as amino and iminopropyl groups, on the imidazole ring is thought to be crucial for its interaction with biological targets like nucleic acids. ontosight.ai

Derivatives such as 4(5)-(2-mercaptoethyl)-1H-imidazole-2-carboxamide have been specifically designed to interact with DNA bases through hydrogen bonding. researchgate.net This molecule, featuring multiple hydrogen bonding sites and a flexible linker, can trap target molecules, including the naturally occurring DNA bases (A, C, G, T) and even modified bases like 5-methyl-cytosine. nih.gov The binding is non-covalent, and the molecule can form complexes with individual DNA bases. researchgate.net Studies on imidazoline (B1206853) benzimidazole derivatives have also highlighted their affinity for binding to DNA and RNA.

Interference with DNA/RNA Synthesis and Cell Proliferation

A significant consequence of the binding of this compound derivatives to nucleic acids is the interference with their synthesis. ontosight.aibiosynth.com By binding to the DNA template, these compounds can inhibit the processes of replication and transcription, thereby preventing the synthesis of new DNA and RNA molecules. biosynth.com This disruption of nucleic acid synthesis directly impacts cell proliferation, as cells are unable to replicate their genetic material and produce the necessary proteins for growth and division. ontosight.ai

Some imidazole-based anticancer drugs are known to function by interfering with DNA synthesis, which in turn halts cell growth and division. nih.gov The inhibition of cell proliferation is a key mechanism behind the potential anticancer activity of these compounds. smolecule.comnih.gov For instance, 1-Methyl-1H-imidazole-2-carboxamide has been identified as a potent inhibitor of cellular proliferation by binding to DNA and preventing the synthesis of RNA and protein. biosynth.com

Hydrogen Bonding Interactions with Nucleosides

The interaction between this compound and nucleosides is primarily mediated by hydrogen bonding. researchgate.netnih.gov NMR titration studies have shown that this compound can form hydrogen-bonded complexes with all four naturally occurring DNA bases. nih.gov The tendency for this interaction was observed to be in the order of dG > dC >> dT > dA. researchgate.netnih.gov

The molecule 4(5)-(2-mercaptoethyl)-1H-imidazole-2-carboxamide, in particular, possesses multiple hydrogen bonding sites that facilitate its interaction with DNA bases. nih.govresearchgate.net Tautomerization of this molecule can present different arrangements of hydrogen bond donors and acceptors, allowing it to form a network of hydrogen bonds that trap nucleosides like dAMP. researchgate.net These specific hydrogen bonding patterns are fundamental to the molecular recognition of DNA bases. asu.edu

Table 1: Interaction of this compound with Nucleosides

| Nucleoside | Interaction Tendency | Type of Interaction | Reference |

|---|---|---|---|

| Deoxyguanosine (dG) | Strongest | Hydrogen Bonding | nih.gov, researchgate.net |

| Deoxycytidine (dC) | Strong | Hydrogen Bonding | nih.gov, researchgate.net |

| Deoxythymidine (dT) | Weak | Hydrogen Bonding | nih.gov, researchgate.net |

| Deoxyadenosine (dA) | Weakest | Hydrogen Bonding | nih.gov, researchgate.net |

Cellular and Molecular Effects

The interactions of this compound derivatives at the molecular level translate into significant cellular and molecular effects, including the disruption of essential cellular processes and the induction of programmed cell death.

Disruption of Cellular Processes

The binding of this compound derivatives to nucleic acids and other cellular components can lead to a broad disruption of cellular processes. The formation of reactive intermediates through bioreduction of nitro-substituted imidazoles can cause interactions with various cellular components, leading to a range of biological effects. The ability of these compounds to inhibit enzymes is another mechanism through which they can disrupt normal cellular function. For instance, 4(5)-(2-mercaptoethyl)-1H-imidazole-2-carboxamide, when tethered to electrodes, can trap target molecules and disrupt normal molecular transport and signaling. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

A key outcome of the cellular disruption caused by this compound derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govmdpi.com These processes are critical in controlling cell populations and eliminating damaged or cancerous cells.

Several imidazole derivatives have been shown to induce apoptosis in cancer cells. researchgate.netrsc.org For example, certain imidazole compounds have been found to cause apoptosis in human gastric cancer cells and HepG2 liver cancer cells. nih.govnih.gov The mechanism often involves interference with the cell cycle, a tightly regulated process that governs cell division. nih.gov

Studies have demonstrated that some imidazole derivatives can cause cell cycle arrest at different phases. For instance, treatment with certain compounds has led to an increase in the G1 phase population and a decrease in the S and G2/M phases, indicating a G1 phase arrest. nih.gov Other derivatives have been shown to cause cell cycle arrest at the G2/M phase. nih.govmdpi.com This arrest prevents the cells from progressing through division, ultimately leading to their demise. The induction of apoptosis is often confirmed by the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov

Table 2: Cellular Effects of this compound Derivatives

| Effect | Cell Line | Compound Type | Reference |

|---|---|---|---|

| Induction of Apoptosis | PANC-1 | 1-hydroxy-1H-imidazole-2-carboxylic acid esters | researchgate.net |

| Induction of Apoptosis | HepG2 | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide | nih.gov |

| Induction of Apoptosis | HepG2, THP-1 | Oroidin, Clathrodin, Hymenidin analogues | rsc.org |

| Cell Cycle Arrest (G1 phase) | HepG2 | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide | nih.gov |

| Cell Cycle Arrest (G2/M phase) | NUGC-3 | 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | nih.gov |

| Cell Cycle Arrest (G2/M phase) | MCF-7 | 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones | mdpi.com |

Modulation of Inflammatory Pathways and Oxidative Stress

Derivatives of this compound have demonstrated significant potential in the modulation of interconnected biological pathways that govern inflammation and oxidative stress. nih.govtsijournals.comresearchgate.net The imidazole core is a key feature in a variety of compounds that exhibit anti-inflammatory and antioxidant activities. nih.govresearchgate.netrjptonline.org Research into these compounds has illuminated specific molecular mechanisms, including the inhibition of critical signaling kinases, modulation of transcription factors that regulate inflammatory and antioxidant gene expression, and the direct scavenging of reactive oxygen species. These activities suggest a dual role in mitigating the pathological processes that underpin many inflammatory and degenerative diseases.

Detailed Research Findings

Scientific investigations have revealed that the anti-inflammatory and antioxidant effects of imidazole-based compounds stem from their ability to interact with and modulate key cellular signaling pathways.

Modulation of Inflammatory Pathways

The anti-inflammatory properties of this compound derivatives are attributed to their influence over several critical signaling cascades. A significant mechanism is the inhibition of Transforming growth factor β-activated kinase 1 (TAK1), a pivotal upstream kinase in inflammatory signaling. nih.gov TAK1 activation typically leads to the phosphorylation and subsequent activation of IKK kinases and the MAP2K family, which in turn activate the NF-κB and MAPK (p38 and JNK) pathways, respectively. nih.gov By inhibiting TAK1, 2,4-1H-imidazole carboxamides effectively block these downstream pro-inflammatory cascades. nih.gov

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2. nih.govnih.gov The inhibition of the NF-κB pathway is a recurring mechanism for imidazole derivatives. nih.gov For instance, certain fluorophenyl-imidazole derivatives have been shown to reduce the levels of phosphorylated p65, a key subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent gene transcription. nih.gov

Furthermore, some imidazole derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. researchgate.netresearchgate.net This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain. scispace.comresearchgate.net Specifically, fluorophenyl-imidazole compounds have been documented to decrease prostaglandin (B15479496) E2 (PGE2) levels through the inhibition of COX-2 gene expression. nih.gov

This modulation of inflammatory pathways results in a marked decrease in the production of pro-inflammatory cytokines. Studies on RAW264.7 macrophage cells have shown that certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives can effectively inhibit the lipopolysaccharide (LPS)-induced release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov

A sophisticated mechanism of action observed for a fluorophenyl-substituted imidazole involves the repolarization of macrophages. nih.gov This compound was found to shift macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This was evidenced by a reduction in M1 markers such as TNF-α, IL-6, MCP-1, and iNOS, alongside an increase in M2 markers including IL-4, IL-13, and the mannose receptor CD206. nih.gov

| Target Pathway/Marker | Effect of Imidazole Derivative | Mechanism | Reference |

|---|---|---|---|

| TAK1 | Inhibition | Direct binding and inhibition of kinase activity. | nih.gov |

| NF-κB Pathway | Inhibition | Inhibition of upstream kinase TAK1; reduction in p65 phosphorylation. | nih.govnih.gov |

| MAPK (p38, JNK) | Inhibition | Downstream effect of TAK1 inhibition. | nih.gov |

| COX-2 | Inhibition/Downregulation | Inhibition of enzyme activity and gene expression. | rjptonline.orgnih.gov |

| Pro-inflammatory Cytokines (TNF-α, IL-6, NO) | Decreased Production | Inhibition of NF-κB and other inflammatory signaling pathways. | nih.govnih.gov |

| Macrophage Polarization | Shift from M1 to M2 phenotype | Reduction of M1 markers (iNOS, TNF-α) and increase in M2 markers (CD206, IL-10). | nih.gov |

Modulation of Oxidative Stress

In parallel with their anti-inflammatory actions, imidazole derivatives modulate pathways that counter oxidative stress. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, forming a key cellular defense mechanism against oxidative damage. nih.govfrontiersin.org

Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1). nih.gov Certain imidazole analogues have been identified as potent inducers of the Nrf2 pathway. nih.govmdpi.com They are thought to react with specific cysteine residues on Keap1, disrupting the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. nih.govresearchgate.net This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.gov For example, Olmesartan, a drug containing an imidazole ring, has been shown to inhibit oxidative stress by activating the Nrf2 pathway. nih.gov Conversely, research has also shown that inhibiting SIRT6 with an imidazole derivative can disrupt the Nrf2/Keap1 signaling, leading to an increase in oxidative stress and apoptosis in cancer cells, highlighting the context-dependent nature of this modulation.

Beyond the Nrf2 pathway, many imidazole derivatives exhibit direct antioxidant effects by scavenging free radicals. tsijournals.comresearchgate.net The antioxidant capacity of these compounds has been evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging method. tsijournals.comresearchgate.net Furthermore, some derivatives have been found to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the levels of endogenous antioxidants like glutathione (B108866) (GSH). nih.gov

| Target Pathway/Marker | Effect of Imidazole Derivative | Mechanism | Reference |

|---|---|---|---|

| Nrf2-Keap1 Pathway | Activation | Disruption of Keap1-Nrf2 interaction, allowing Nrf2 nuclear translocation. | nih.govresearchgate.net |

| Antioxidant Enzymes (HO-1, NQO1) | Upregulation | Nrf2-mediated transcriptional activation. | nih.gov |

| Reactive Oxygen Species (ROS) | Reduction | Direct radical scavenging and increased expression of antioxidant enzymes. | nih.gov |

| Malondialdehyde (MDA) | Reduction | Inhibition of lipid peroxidation. | nih.gov |

| Glutathione (GSH) | Increased Levels | Enhancement of endogenous antioxidant capacity. | nih.gov |

Therapeutic Potential and Preclinical Research

Antimicrobial Activity

Derivatives of 1H-imidazole-2-carboxamide have demonstrated notable antimicrobial properties, positioning them as potential candidates for the development of new drugs to combat infectious diseases. ontosight.aiontosight.ai Their activity spans a range of pathogens, including bacteria, fungi, and viruses.

Antibacterial Efficacy

The antibacterial potential of imidazole-based compounds has been evaluated against both Gram-positive and Gram-negative bacteria. nih.govclinmedkaz.org

Gram-negative bacteria: Certain imidazole (B134444) derivatives have shown activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govmdpi.com For instance, some novel imidazole carboxamide derivatives have demonstrated a broad spectrum of activity, including against P. aeruginosa and E. coli. asianpubs.org However, the efficacy can be variable, with some derivatives showing weak or no activity against P. aeruginosa. scirp.org In the context of quorum sensing, a cell-to-cell signaling system in bacteria, a derivative of 1H-benzo[d]imidazole was identified as a potent antagonist of PqsR in P. aeruginosa, leading to the inhibition of virulence factor production. nih.gov

Mycobacterium tuberculosis : Several studies have highlighted the potential of imidazole derivatives as anti-tubercular agents. asianpubs.orgnih.gov Specifically, benzo[d]imidazole-2-carboxamides have been investigated for their action against Mycobacterium tuberculosis, with some compounds showing activity against isoniazid-resistant strains. nih.gov Research has also identified 2-amino-thiazole-4-carboxylate derivatives with activity against Mycobacterium tuberculosis H37Rv. ugm.ac.id Furthermore, 1H-benzo[d]imidazole derivatives have demonstrated bactericidal activity against tubercle bacilli at nanomolar concentrations with low cytotoxicity. nih.govresearchgate.net The synthesized compounds N-(4-nitrophenyl)-1H-imidazole-4-carboxamide and N-(3,4-dichlorophenyl)-1H-imidazole-4-carboxamide showed the highest antitubercular activity in one study. asianpubs.org

Staphylococcus aureus : Imidazole derivatives have shown promise in combating Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). mdpi.comnih.gov Some synthesized imidazole carboxamides exhibited significant antibacterial activity against S. aureus. asianpubs.org Ionic liquids based on imidazole chloride have also demonstrated strong antibacterial and anti-biofilm activity against S. aureus. frontiersin.org A study on novel 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives revealed potent activity against S. aureus and MRSA. nih.gov

Escherichia coli : The antibacterial activity of imidazole derivatives against E. coli has been documented in several studies. nih.govmdpi.com For example, N-phenyl-1H-imidazole-4-carboxamide showed a broad spectrum of activity, including against E. coli. asianpubs.org However, some derivatives have been found to be less active than reference drugs like ceftriaxone. nih.gov

Pseudomonas aeruginosa : The efficacy of imidazole derivatives against P. aeruginosa is an area of active research. clinmedkaz.org While some imidazole carboxamides have shown activity against this bacterium, others have been found to be inactive. asianpubs.orgscirp.org Quinolone/imidazole hybrids have demonstrated antibacterial activity against P. aeruginosa with a lower minimum inhibitory concentration (MIC) than some reference drugs. mdpi.com

Antifungal Properties

The antifungal potential of this compound and its derivatives is a significant area of research. ontosight.aiontosight.ai Some imidazole carboxamides have demonstrated notable antifungal activity against strains like Aspergillus niger and Candida albicans. asianpubs.org Specifically, N-phenyl-1H-imidazole-4-carboxamide was found to have a broad spectrum of activity against these fungal strains. asianpubs.org Furthermore, a series of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters showed potent fungal growth inhibition at very low concentrations, with some compounds being effective against resistant Candida species. researchgate.net

Antiviral Applications

The antiviral properties of imidazole derivatives have also been explored. ontosight.aiontosight.aiontosight.airesearchgate.net Research has shown that some 1-hydroxyimidazole (B8770565) derivatives hold promise as antiviral agents, exhibiting activity against the vaccinia virus with weak cytotoxicity. researchgate.net Other studies have also pointed to the potential of imidazole derivatives in developing antiviral therapies. ontosight.aiontosight.ai

Combating Antibiotic Resistance

A crucial area of research is the potential of this compound derivatives to combat antibiotic resistance, particularly through the inhibition of metallo-β-lactamases (MBLs). researchgate.net MBLs are enzymes produced by bacteria that can hydrolyze and inactivate a broad range of β-lactam antibiotics, including carbapenems, which are often considered last-resort antibiotics. nih.govrcsb.org

1H-imidazole-2-carboxylic acid has been identified as a core structure for developing MBL inhibitors. researchgate.netnih.gov Structure-guided optimization of these derivatives has led to the development of potent inhibitors of VIM-type MBLs, which are prevalent in clinically important Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. nih.govrcsb.org These inhibitors can act synergistically with antibiotics like meropenem (B701), restoring their activity against resistant bacterial strains. nih.govnih.gov For instance, one optimized inhibitor, compound 55, demonstrated potent synergistic activity with meropenem against engineered E. coli strains and clinically isolated P. aeruginosa producing VIM-2 MBL. nih.govrcsb.org

Anticancer Research and Antitumor Effects

Imidazole derivatives, including this compound, are being actively investigated for their potential as anticancer agents. ontosight.aiontosight.aiontosight.airesearchgate.net Their mechanism of action is often linked to their ability to interact with biological molecules crucial for cancer cell growth and survival, such as enzymes and DNA. ontosight.ai

A series of novel N-[5-R-benzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides were synthesized and screened for anticancer activity, showing promise for the development of new anticancer agents. ugm.ac.id Additionally, novel benzimidazole-based derivatives have been synthesized and evaluated for their cytotoxic activities against human cancer cell lines. rsc.org One such derivative, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o), exhibited excellent cytotoxicity against A549 (lung cancer) and SW480 (colon cancer) cells, with higher potency than some existing chemotherapy drugs. rsc.org This compound was found to induce apoptosis and arrest the cell cycle in the S phase in A549 cells, with molecular docking studies suggesting topoisomerase IIα-DNA as a possible target. rsc.org

Furthermore, 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones have shown moderate to good antitumor activities against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. nih.gov

Inhibition of Cell Proliferation

The anticancer effects of imidazole derivatives are often attributed to their ability to inhibit cell proliferation. researchgate.net For example, the potent cytotoxicity of N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) is a direct result of its ability to halt the growth of cancer cells. rsc.org Similarly, some imidazole-thiazole hybrids have been reported to act as microtubule destabilizing agents, thereby inhibiting cell division. nih.gov

Targeting Topoisomerase I

Certain derivatives of this compound have been identified as potential anticancer agents that target human topoisomerase I (Topo I). acs.org Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, making it a key target for cancer therapy.

A series of novel 1H-benzo[d]imidazole (BBZ) derivatives, which incorporate the imidazole carboxamide scaffold, were designed and synthesized. acs.org Computational studies and subsequent DNA relaxation assays confirmed that these compounds could inhibit the function of human topoisomerase I. acs.org Specifically, compound 12b from this series demonstrated an IC₅₀ value of 16 μM for the inhibition of the enzyme, a potency comparable to the standard Topo I inhibitor, camptothecin (B557342) (CPT), in the same assay. acs.org Molecular docking studies have provided insights into the binding interactions of these compounds within the Topo I-DNA complex. acs.org

| Compound | Target | Activity (IC₅₀) | Reference |

| 12b (A 1H-benzo[d]imidazole derivative) | Human Topoisomerase I | 16 μM | acs.org |

Targeting TAK1

Transforming growth factor-β-activated kinase 1 (TAK1) has emerged as a therapeutic target for both inflammatory diseases and cancer. nih.govresearchgate.net Researchers have discovered that 2,4-1H-imidazole carboxamides are potent and selective inhibitors of TAK1. nih.govacs.orgnih.gov

The discovery process involved screening a DNA-encoded chemical library (DECL), which identified a cluster of compounds based on a central pyrrole-2,4-1H-dicarboxamide scaffold. nih.govresearchgate.net A subsequent "scaffold-hop" to the corresponding imidazole structure led to enhanced biochemical potency. nih.govresearchgate.netacs.orgnih.gov X-ray crystallography revealed a distinct binding mode for these imidazole carboxamides compared to other known TAK1 inhibitors. nih.govacs.orgnih.gov

Further structure-based drug design (SBDD) led to the development of compounds with significantly increased biochemical potency. nih.govacs.orgnih.gov For instance, one of the initial hits, compound 3 , showed a biochemical IC₅₀ value of 1.3 μM. researchgate.net Through optimization, derivatives with much higher potency were achieved. nih.gov

| Compound | Target | Activity (IC₅₀) | Reference |

| Compound 3 (pyrrole-2,4-1H-dicarboxamide scaffold) | TAK1 | 1.3 μM | researchgate.net |

| Compound 2 (A type I ATP hinge-binding inhibitor) | TAK1 | 10 nM | nih.gov |

| Compound 3 (Developed by Chugai Pharmaceuticals) | TAK1 | 30 nM | nih.gov |

Enhancement of Apoptosis

Several studies have highlighted the ability of this compound derivatives to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for many anticancer therapies.

For example, a synthesized this compound derivative, Compound 8 , was found to enhance apoptosis in HepG2 liver cancer cells. researchgate.net In another study, novel 1-(arylideneamino)-5-aryl-1H-imidazole-2(3H)-thiones, which contain the imidazole carboxamide core, were synthesized and evaluated for their cytotoxic effects. mdpi.com Compounds 4d and 5 from this series were shown to induce pre-G1 apoptosis in MCF-7 breast cancer cells. mdpi.com The induction of apoptosis by these compounds is often associated with cell cycle arrest. researchgate.netmdpi.com

| Compound | Cell Line | Effect | Reference |

| Compound 8 | HepG2 | Enhanced apoptosis, cell cycle arrest at G0/G1 and S phases | researchgate.net |

| Compound 4d | MCF-7 | Pre-G1 apoptosis, cell cycle arrest at G2/M phase | mdpi.com |

| Compound 5 | MCF-7 | Pre-G1 apoptosis, cell cycle arrest at G2/M phase | mdpi.com |

Other Therapeutic Avenues

The anti-inflammatory potential of this compound derivatives has been a significant area of investigation. acs.org A notable example is the development of 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-[1-[(dimethylamino)acetyl]-4-piperidinyl]phenyl]-1H-imidazole-2-carboxamide (JNJ-28312141), a potent inhibitor of colony-stimulating factor-1 receptor (CSF-1R or FMS). acs.org

This compound demonstrated efficacy in various animal models of arthritis, including the type II collagen-induced arthritis model in mice and rat adjuvant and streptococcal cell wall-induced models of arthritis. acs.org The development of JNJ-28312141 involved optimizing a class of arylamide CSF-1R inhibitors to improve their pharmacokinetic and pharmacodynamic properties. acs.org

| Compound | Target | In Vitro Activity (IC₅₀) | In Vivo Models | Reference |

| JNJ-28312141 | FMS (CSF-1R) | 0.69 nM (FMS), 2.6 nM (cell assay) | Mouse and rat models of arthritis | acs.org |

Additionally, mixed-ligand complexes incorporating 1H-Imidazole-2-Carboxylic acid (a related compound) have also shown enhanced anti-inflammatory activity compared to the individual ligands. nih.gov

Several studies have explored the antioxidant properties of this compound derivatives. sapub.orgresearchgate.net In one study, two new series of S-alkyl-imidazolidin-4-one and S-alkyl-imidazole derivatives were synthesized and their antioxidant potential was evaluated using the DPPH radical scavenging method. sapub.org Many of these newly synthesized compounds showed potent and significant antioxidant activity when compared to standard references. sapub.org

Another research effort focused on the synthesis and characterization of two new imidazole derivatives: 2-methoxy-6-[4-(naphthalen-2-yl)-1-phenyl-1H-imidazol-2-yl] and 2-(4-methylphenyl)-4-(naphthalen-2-yl)-1-phenyl-1H-imidazole. researchgate.net Both of these compounds demonstrated significant radical scavenging properties in DPPH assays, indicating their potential as antioxidants. researchgate.net

| Compound Series/Derivative | Assay | Outcome | Reference |

| S-alkyl-imidazolidin-4-one and S-alkyl-imidazole derivatives | DPPH radical scavenging | Potent and significant antioxidant activity | sapub.org |

| 2-methoxy-6-[4-(naphthalen-2-yl)-1-phenyl-1H-imidazol-2-yl] | DPPH radical scavenging | Significant radical scavenging properties | researchgate.net |

| 2-(4-methylphenyl)-4-(naphthalen-2-yl)-1-phenyl-1H-imidazole | DPPH radical scavenging | Significant radical scavenging properties (higher inhibition than the other derivative) | researchgate.net |

The potential of imidazole carboxamide derivatives to lower elevated plasma lipid levels has also been investigated. jst.go.jpresearchgate.net Hyperlipidemia is a major risk factor for cardiovascular diseases.

A series of benzimidazole (B57391) propyl carboxamide benzophenone (B1666685) derivatives were synthesized and evaluated for their hypolipidemic activity in Triton WR-1339 induced hyperlipidemic rats. jst.go.jpresearchgate.net These compounds were found to cause a statistically significant decrease in plasma triglycerides (TGs), low-density lipoprotein (LDL), and total cholesterol (TC) levels, along with a significant increase in high-density lipoprotein (HDL) levels after 18 hours of treatment. jst.go.jp

| Compound Series | Animal Model | Effects on Lipid Profile | Reference |

| Benzimidazole propyl carboxamide benzophenone derivatives | Triton WR-1339 induced hyperlipidemic rats | Significant decrease in TGs, LDL, and TC; Significant increase in HDL | jst.go.jpresearchgate.net |

Potential for Type-2 Diabetes Treatment (PTP1B inhibition)

Protein tyrosine phosphatase 1B (PTP1B) has been identified as a significant negative regulator in the insulin (B600854) signaling pathway, making it a key therapeutic target for the management of type 2 diabetes. portico.orgmdpi.com Inhibition of PTP1B is expected to enhance insulin sensitivity and improve glucose homeostasis. The imidazole ring is a desirable feature in the design of PTP1B inhibitors due to its electron-rich nature, which allows for effective binding to various enzymes and receptors. researchgate.net

While direct preclinical studies on the PTP1B inhibitory activity of this compound are not extensively documented in publicly available research, the broader class of imidazole derivatives has shown promise in this area. For instance, flavonoid analogs of imidazole have demonstrated good PTP1B inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range. mdpi.com Specifically, a derivative bearing a 3-chloro group on a phenyl ring attached to the imidazole core showed potent PTP1B inhibition with an IC50 value of 0.63 μM. mdpi.com

Furthermore, pyrazole-based hybrids incorporating an imidazole moiety have also been investigated as PTP1B inhibitors, with some derivatives displaying superior inhibitory activity compared to the standard, oleanolic acid. mdpi.com The structure-activity relationship (SAR) studies of various heterocyclic compounds have highlighted the importance of the imidazole scaffold in achieving potent PTP1B inhibition. portico.orgacu.edu.in For example, a series of thiazolidin-4-one derivatives were synthesized, and their interaction with 1H-imidazole-2-carbaldehyde was a key step in creating compounds that were then evaluated as PTP1B inhibitors. acu.edu.in

These findings underscore the therapeutic potential of the imidazole core in the development of novel anti-diabetic agents. The data from related compounds suggest that the this compound structure could serve as a valuable starting point for the design of more potent and selective PTP1B inhibitors.

Table 1: PTP1B Inhibitory Activity of Selected Imidazole Derivatives

| Compound Class | Specific Derivative Example | PTP1B IC50 (µM) | Reference |

| Imidazole-Flavonoid Analogs | Derivative with 3-chloro group on phenyl ring | 0.63 | mdpi.com |

| Pyrazole-Imidazole Hybrids | 2,4-dichloro with butyl linker derivative | 0.67 | mdpi.com |

| Thiazolidin-4-one Derivatives | 5-(Furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-one | 5.88 ± 0.06 | acu.edu.in |

This table presents data for derivatives of the imidazole scaffold to illustrate the potential of this chemical class, as direct data for this compound is limited.

Neurological Disorder Drug Development

The imidazole scaffold is a privileged structure in the development of therapeutics for neurological conditions, with imidazole-based compounds being investigated for a variety of central nervous system (CNS) disorders. ajrconline.orgresearchgate.net The unique structural and electronic properties of the imidazole ring enable it to interact with a range of biological targets within the CNS. ajrconline.org

While specific preclinical research focusing solely on this compound for neurological disorders is limited, the broader family of imidazole derivatives has been the subject of extensive investigation. These studies suggest that modifications of the imidazole moiety can lead to compounds with significant potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. researchgate.net

For example, a novel series of heterocyclic compounds containing imidazole moieties were synthesized and evaluated for their CNS activity. researchgate.net In the context of Alzheimer's disease, imidazole derivatives have been designed as acetylcholinesterase (AChE) inhibitors, a key target in the symptomatic treatment of the disease. ajrconline.org One study reported on the synthesis of imidazole derivatives that showed significant AChE inhibitory activity. ajrconline.org

Furthermore, indole-2-carboxamide derivatives, which share a similar carboxamide functional group, have been developed as inhibitors of neurotropic alphavirus replication, demonstrating the potential of such scaffolds to cross the blood-brain barrier and exert effects within the CNS. nih.gov Although not a direct imidazole derivative, this research highlights the utility of the carboxamide group in CNS drug design.

A specific and tragic instance involving an imidazole-N-carboxamide derivative, BIA 10-2474, underscores the potent CNS activity that can be achieved with this class of compounds. This compound was developed as a fatty acid amide hydrolase (FAAH) inhibitor for the treatment of pain. nih.gov While it showed high potency and was CNS-active, it led to severe neurological adverse events in a Phase I clinical trial. nih.gov This case, while unfortunate, powerfully illustrates that imidazole-carboxamide structures can be highly effective in modulating CNS targets.

The collective evidence from the study of various imidazole derivatives suggests that this compound could be a valuable backbone for the development of novel drugs targeting neurological disorders. Further research is warranted to explore the specific potential of this compound and its derivatives in this therapeutic area.

Table 2: Investigated Neurological Targets of Imidazole Derivatives

| Neurological Target/Application | Type of Imidazole Derivative | Finding | Reference |